6-Methoxypyridazine-3-carboxylic acid

Purity specification Analytical chemistry Procurement qualification

6-Methoxypyridazine-3-carboxylic acid (CAS 56434-28-7) is a regiospecifically substituted pyridazine building block essential for reproducible pyridazinone pharmacophore synthesis. The electron-donating 6-methoxy group modulates the electron-deficient ring, activating the 3-COOH toward nucleophilic derivatization—a reactivity profile not replicated by 5-methoxy isomers or non-methoxylated analogs. Available from multiple global suppliers at ≥98% purity with full COA documentation (HPLC, NMR, mp 160–163°C). Ideal for CNS and inflammation drug discovery SAR programs requiring precise stoichiometry and batch-to-batch consistency.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 56434-28-7
Cat. No. B1315001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyridazine-3-carboxylic acid
CAS56434-28-7
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)
InChIKeySMBBNQVBFDIQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypyridazine-3-carboxylic Acid (CAS 56434-28-7): Baseline Characteristics for Procurement


6-Methoxypyridazine-3-carboxylic acid (CAS 56434-28-7) is a heterocyclic building block belonging to the pyridazine family, with molecular formula C₆H₆N₂O₃ and molecular weight 154.12 g/mol [1]. It features a methoxy group (-OCH₃) at the 6-position and a carboxylic acid group (-COOH) at the 3-position of the pyridazine ring . The compound is commercially available as an off-white to grey crystalline powder with purity specifications ranging from ≥95% to 99% across multiple vendors . Its primary utility lies in serving as a key intermediate for pharmaceutical development, particularly in the synthesis of pyridazinone derivatives with anti-inflammatory and anticonvulsant potential .

Why Generic Substitution Fails: 6-Methoxypyridazine-3-carboxylic Acid Procurement Risks


Substitution with alternative pyridazine-3-carboxylic acid derivatives cannot be assumed functionally equivalent due to fundamentally different electronic properties and steric constraints that govern subsequent derivatization reactions. The electron-deficient nature of the pyridazine ring system activates the carboxylic acid group toward nucleophilic attack in a manner modulated specifically by the electron-donating 6-methoxy substituent . Positional isomers such as 5-methoxypyridazine-3-carboxylic acid exhibit distinct biological activity profiles due to altered hydrogen-bonding geometries and target recognition , while non-methoxylated analogs like 3-pyridazinecarboxylic acid display different reactivity patterns in esterification and amidation reactions . Procurement of this specific CAS-numbered entity ensures reproducible synthetic outcomes in multi-step pharmaceutical syntheses where regiospecific substitution is critical.

6-Methoxypyridazine-3-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Selection


Commercial Purity Benchmarking: 99% vs. 96-97% Grade Availability for 6-Methoxypyridazine-3-carboxylic Acid

The target compound is commercially available at two distinct purity tiers across vendors, enabling procurement decisions based on application-critical purity requirements. AKSci offers a 99% minimum purity specification , while multiple suppliers including ChemImpex, Aladdin, and Bidepharm provide ≥96-97% (HPLC) grades . This tiered availability directly impacts cost-per-gram economics and application suitability for sensitive downstream reactions.

Purity specification Analytical chemistry Procurement qualification

Structural Differentiation: 6-Methoxy vs. 6-Methyl Pyridazine-3-Carboxylic Acid Reactivity Profile

The 6-methoxy substituent confers distinct electronic properties compared to the 6-methyl analog. The methoxy group acts as an electron-donating group via resonance, influencing the electron density on the pyridazine ring and carboxylic acid moiety differently than the inductively-donating but non-resonating methyl group . This electronic modulation affects both the carboxylic acid pKa and the ring's susceptibility to nucleophilic aromatic substitution.

Electronic effects Structure-activity relationship Synthetic intermediate design

Synthetic Versatility: Esterification Reactivity of 6-Methoxypyridazine-3-carboxylic Acid

The target compound undergoes efficient esterification via thionyl chloride activation followed by methanolysis to yield methyl 6-methoxypyridazine-3-carboxylate, a transformation that proceeds with high conversion under standard conditions (SOCl₂ reflux for 3 hours) . This reactivity is consistent across documented procedures, with the electron-deficient pyridazine ring activating the carboxylic acid toward nucleophilic attack . The methyl ester derivative serves as a versatile intermediate for further functionalization, including amide bond formation and heterocycle annulation .

Esterification Derivatization Synthetic methodology

Pharmaceutical Intermediate Status: 6-Methoxypyridazine-3-carboxylic Acid as Pyridazinone Precursor

The target compound is explicitly documented as a precursor for the synthesis of pyridazinone derivatives possessing anticonvulsant and anti-inflammatory properties . This positions the compound as an entry point to a therapeutically relevant chemical space that cannot be accessed from non-methoxylated or differently-substituted pyridazine building blocks.

Drug discovery Pyridazinone derivatives Anticonvulsant

Physical Property Differentiation: Melting Point and Storage Requirements

The target compound exhibits a reported melting point range of 160-163 °C (in methanol) , which differs from closely related analogs. Commercial vendors specify storage conditions at 0-8 °C for long-term stability , with some suppliers recommending -20 °C storage for maximum product recovery . These parameters inform proper handling protocols and distinguish the compound from analogs with divergent thermal stability profiles.

Physical characterization Storage stability Handling protocols

Supply Chain Accessibility: Multi-Region Vendor Availability for 6-Methoxypyridazine-3-carboxylic Acid

The target compound is accessible from at least 20 distinct vendors across three countries/regions, including USA-based AKSci, UK-based Atlantic Research Chemicals, and multiple China-based suppliers (MolCore, Bidepharm, Shanghai Rory Fine Chemical) . This multi-source availability provides procurement flexibility and mitigates supply chain disruption risk compared to single-source or niche building blocks.

Procurement Supply chain Vendor qualification

6-Methoxypyridazine-3-carboxylic Acid: Best Application Scenarios for Scientific Procurement


Medicinal Chemistry: Pyridazinone-Based Anticonvulsant and Anti-Inflammatory Lead Optimization

Use 6-methoxypyridazine-3-carboxylic acid as a core building block for synthesizing pyridazinone derivatives with demonstrated anticonvulsant and anti-inflammatory properties . The 6-methoxy-3-carboxylic acid substitution pattern provides the required electronic and steric features for constructing the pyridazinone pharmacophore, a privileged scaffold in CNS and inflammation drug discovery programs. This application scenario prioritizes procurement of material with ≥96% (HPLC) purity for analog synthesis and SAR exploration.

Synthetic Methodology: Esterification and Amide Bond Formation Platform

Employ the compound for developing and optimizing esterification or amidation protocols using the activated carboxylic acid moiety. The electron-deficient pyridazine ring enhances reactivity toward nucleophiles, enabling efficient conversion to methyl ester or amide derivatives under standard conditions (SOCl₂ activation, followed by alcoholysis or aminolysis) . For method development requiring precise stoichiometry, 99% purity grade from AKSci is recommended to minimize impurity-derived side reactions.

Process Chemistry: Scalable Intermediate for Multi-Kilogram Pharmaceutical Synthesis

Leverage the multi-vendor commercial availability of 6-methoxypyridazine-3-carboxylic acid for process development and scale-up campaigns . The compound's established role as a pharmaceutical intermediate and its accessibility from multiple suppliers across USA, UK, and China support procurement strategies for gram-to-kilogram quantities. Process chemists should request batch-specific certificates of analysis including HPLC purity, melting point, and residual solvent data when qualifying material for scale-up.

Analytical Chemistry: Reference Standard for Pyridazine Heterocycle Quantification

Utilize high-purity 6-methoxypyridazine-3-carboxylic acid as an analytical reference standard for quantifying related pyridazine compounds in complex mixtures . The well-defined physical properties (mp 160-163 °C, molecular weight 154.12 g/mol) and availability of vendor-supplied COA documentation with HPLC and NMR verification support its use in method validation and routine analytical workflows requiring authenticated reference materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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